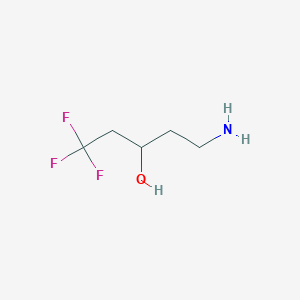
5-Methyl-2-(piperazin-1-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(piperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H16N2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(piperazin-1-yl)benzaldehyde typically involves the reaction of 5-methyl-2-nitrobenzaldehyde with piperazine. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon (Pd/C). The nitro group is reduced to an amine, which then reacts with the piperazine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(piperazin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 5-Methyl-2-(piperazin-1-yl)benzoic acid.
Reduction: 5-Methyl-2-(piperazin-1-yl)benzyl alcohol.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
5-Methyl-2-(piperazin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(piperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, potentially leading to biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(piperazin-1-yl)benzoic acid: An oxidation product of 5-Methyl-2-(piperazin-1-yl)benzaldehyde.
5-Methyl-2-(piperazin-1-yl)benzyl alcohol: A reduction product of this compound.
N-Substituted piperazine derivatives: Formed through substitution reactions involving the piperazine moiety.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring and the presence of both an aldehyde group and a piperazine moiety.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-methyl-2-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-2-3-12(11(8-10)9-15)14-6-4-13-5-7-14/h2-3,8-9,13H,4-7H2,1H3 |
InChI Key |
PRTPLXUWJAZMLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCNCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13175493.png)
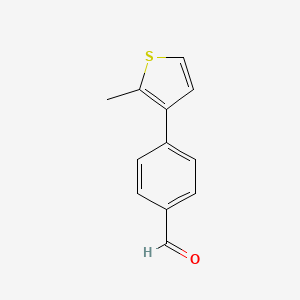
![2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175507.png)
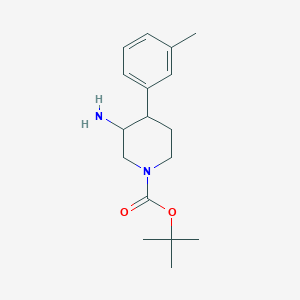
![3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine](/img/structure/B13175517.png)
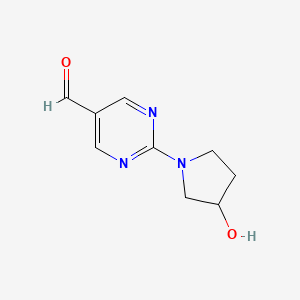
![5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13175535.png)
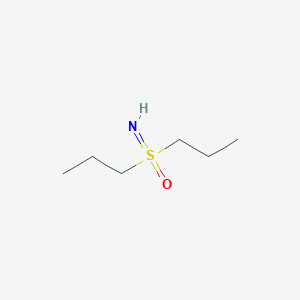
![5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13175553.png)
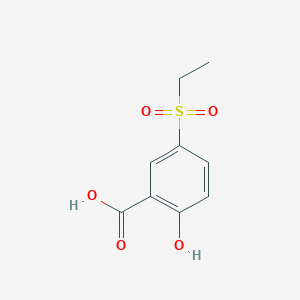
![9,9-Dimethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13175567.png)
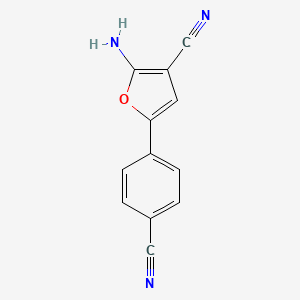
![1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13175575.png)
